1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride

Building Block Salt Form Molecular Weight

Choose this trihydrochloride salt for precise, batch-consistent aqueous chemistry. Unlike the hygroscopic free base (CAS 1480790-68-8), this crystalline powder delivers reliable molar concentrations for automated liquid handling and solid dispensing. Its 2-methoxyethyl tail imparts a unique polarity-flexibility profile (cLogP -1.375, TPSA 27.7 Ų) for CNS-penetrant SAR and MAGL inhibitor 'tail-switching' libraries. Supplied at ≥95% HPLC purity with defined MW 308.7 g/mol for accurate high-throughput screening. Ideal for parallel synthesis and reference standard calibration.

Molecular Formula C10H24Cl3N3O
Molecular Weight 308.67
CAS No. 2411291-02-4
Cat. No. B2731707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride
CAS2411291-02-4
Molecular FormulaC10H24Cl3N3O
Molecular Weight308.67
Structural Identifiers
SMILESCOCCN1CCN(CC1)C2CNC2.Cl.Cl.Cl
InChIInChI=1S/C10H21N3O.3ClH/c1-14-7-6-12-2-4-13(5-3-12)10-8-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H
InChIKeyHSIRANKHYDLGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride (CAS 2411291-02-4): Structural and Salt-Form Differentiation for Building Block Procurement


1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine trihydrochloride is a heterocyclic building block featuring an azetidine ring linked to a 2-methoxyethyl-substituted piperazine, supplied as the crystalline trihydrochloride salt [1]. This specific combination of an N-azetidinyl piperazine core and a 2-methoxyethyl tail distinguishes it from other piperazinyl azetidine scaffolds used in medicinal chemistry, such as those targeting monoacylglycerol lipase (MAGL) [2]. The trihydrochloride salt ensures consistent protonation and solubility compared to the free base (CAS 1480790-68-8), offering direct compatibility with aqueous reactions without requiring in situ salt formation .

Procurement Risk: Why 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride Cannot Be Replaced by Generic Analogs


Substituting this compound with other azetidinyl-piperazine analogs or the free base introduces significant experimental variability. The 2-methoxyethyl tail on the piperazine ring is designed for specific steric and electronic interactions, directly impacting target binding in biochemical assays . Replacing it with a phenyl, ethyl, or tert-butyl analog (e.g., CAS 223381-99-5 or CAS 2007920-52-5) alters the physicochemical profile, including logP and hydrogen bonding capacity, which can lead to different biological outcomes in structure-activity relationship (SAR) studies [1]. Furthermore, using the free base instead of the trihydrochloride salt changes the compound's crystallinity, solubility, and effective molar concentration in stock solutions, risking inconsistent dosing in pharmacological screening .

Quantitative Differentiation: Direct and Inferred Property Data for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride


Salt Form and Molecular Weight: Direct Comparison of Trihydrochloride versus Free Base

The trihydrochloride salt form (CAS 2411291-02-4) differs from the free base (CAS 1480790-68-8) by three HCl equivalents, providing a higher and more defined molecular weight. This ensures precise stoichiometric calculations in solution-phase chemistry [1]. The free base is a hygroscopic oil at room temperature, while the trihydrochloride is a stable powder, simplifying handling and long-term storage . This difference is critical for automated high-throughput screening systems where accurate solid dispensing is required.

Building Block Salt Form Molecular Weight

Lipophilicity (cLogP) Differentiation: 2-Methoxyethyl vs. Phenyl and tert-Butyl Substituents

The compound's 2-methoxyethyl substituent on the piperazine nitrogen provides a distinct lipophilicity fingerprint compared to common aromatic or bulky alkyl alternatives. The commercial vendor Enamine reports a cLogP of -1.375 for the target compound . While direct cLogP data for all comparators are not available from a single source, the 4-methoxyphenyl analog (CAS 223381-99-5) would be expected to have a significantly higher cLogP due to the aromatic ring, which reduces aqueous solubility and alters blood-brain barrier penetration potential [1]. This difference is crucial when selecting building blocks for CNS-targeted libraries.

Lipophilicity cLogP Structure-Activity Relationship

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The TPSA is a critical descriptor for predicting oral bioavailability and CNS penetration. The target compound has a TPSA of 27.7 Ų, computed from its molecular structure [1]. This value sits comfortably within the established drug-like range (<140 Ų) and the more stringent CNS-penetrant range (<90 Ų). The 2-methoxyethyl group introduces two hydrogen bond acceptors, balancing the hydrogen bond donors from the azetidine and piperazine nitrogens (4 HBD total as the trihydrochloride). In contrast, the unsubstituted analog 1-(azetidin-3-yl)piperazine trihydrochloride (CAS 2007920-52-5) has a lower TPSA of 27.0 Ų, reflecting the absence of the ether oxygen [2].

Polar Surface Area Drug-likeness Pharmacokinetics

Supply Chain and Purity Profiles: Vendor-Reported Data Cross-Comparison

The target compound is commercially available from multiple authorized distributors with a standard purity of 95% (HPLC) [REFS-1, REFS-2]. The product is listed as a stock item from Enamine, with reported lead times of 1-5 days from UA/US warehouses . This contrasts with some older analogs, such as the CymitQuimica catalog entry for the same compound, which is marked as 'Discontinued', indicating shifting supply chains . For procurement, confirming the active supplier status prevents delays.

Procurement Purity Supply Chain

Intended Use in Piperazinyl Azetidine Scaffold-Based Drug Discovery: Class-Level Inference for MAGL Inhibitors

While no published bioactivity data for this exact compound exist as of the search date, its structural scaffold—a piperazinyl azetidine—has been validated in the design of reversible monoacylglycerol lipase (MAGL) inhibitors and PET tracers. Compounds 10 and 15 from a 2019 J. Med. Chem. study, which share the piperazinyl azetidine core with variable tails, demonstrated IC50 values of 8.9 nM and 19 nM respectively against human MAGL [1]. The 2-methoxyethyl tail in the target compound is hypothesized to modulate binding kinetics and lipophilicity within this framework, offering a distinct vector for 'tail-switching' SAR exploration.

Monoacylglycerol Lipase PET Tracers Piperazinyl Azetidine

High-Value Application Scenarios for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine Trihydrochloride


Expanding SAR Libraries for MAGL-Targeted PET Tracer Development

Based on the validated piperazinyl azetidine scaffold for MAGL inhibition [1], this building block is ideally suited for 'tail-switching' SAR studies. Its 2-methoxyethyl tail offers a unique combination of polarity and flexibility compared to the phenyl- or trifluoromethyl-substituted tails of lead compounds. Researchers can synthesize a focused library to optimize reversible binding kinetics and brain penetrance for next-generation neuroimaging agents, benefiting from the compound's commercially available trihydrochloride salt, which simplifies parallel synthesis workflows.

Standardized Building Block for Automated High-Throughput Synthesis

The trihydrochloride salt form eliminates the batch-to-batch variability associated with the hygroscopic free base (CAS 1480790-68-8) . This makes it a reliable building block for automated liquid handling and solid dispensing systems. The stable powder form and defined molecular weight (308.7 g/mol) ensure accurate molar calculations for high-throughput reaction screening, reducing error rates in compound management databases.

Probing Hydrogen-Bonding Networks in CNS Drug Design

With a TPSA of 27.7 Ų and a cLogP of -1.375 , this compound enters the physicochemical space of CNS-penetrant molecules. It can be used as a core fragment in structure-based drug design to probe hydrogen-bonding interactions with key residues in CNS targets, such as GPCRs or ion channels, where the balance of hydrogen bond donors and acceptors is critical for achieving oral bioavailability and minimizing P-glycoprotein efflux.

Reference Standard for Analytical Method Development

The defined 95% purity specification (HPLC) from major vendors allows this compound to serve as a reference standard for calibrating LC-MS and HPLC methods used to monitor synthetic intermediates. Its unique retention time and mass spectrum (exact mass: 307.0985 Da) provide a reliable anchor point for quantifying reaction yields and detecting impurities in process chemistry campaigns.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.